(4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE
Overview
Description
(4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE is an organic compound with the molecular formula C14H19N3O3 It is a derivative of piperazine and nitrophenyl, characterized by the presence of an ethyl group on the piperazine ring and a methyl group on the nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE typically involves the reaction of 4-ethylpiperazine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Oxidation: The methyl group on the nitrophenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: (4-ETHYLPIPERAZINO)(3-AMINO-4-METHYLPHENYL)METHANONE.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: (4-ETHYLPIPERAZINO)(3-CARBOXY-4-NITROPHENYL)METHANONE.
Scientific Research Applications
Chemistry
In chemistry, (4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets in biological systems. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The nitrophenyl group may also contribute to the compound’s biological effects by participating in redox reactions or forming covalent bonds with target molecules. The exact pathways and targets involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)(piperazino)methanone: Similar structure but lacks the ethyl and methyl groups.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Similar structure but contains a piperidine ring instead of a piperazine ring.
(4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Contains a benzoyl group instead of an ethyl group.
Uniqueness
(4-ETHYLPIPERAZINO)(3-METHYL-4-NITROPHENYL)METHANONE is unique due to the presence of both an ethyl group on the piperazine ring and a methyl group on the nitrophenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)12-4-5-13(17(19)20)11(2)10-12/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHXOBLXFDDREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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